Betamethasone 21-Propionate-d5

LC-MS/MS Quantification Matrix Effect Correction Isotope Dilution Mass Spectrometry

Quantifying Betamethasone 21-Propionate in complex matrices is confounded by matrix effects and extraction variability. Non-deuterated or mis-matched internal standards yield invalid data. This stable isotope-labeled analog solves the problem: - Mass shift: +5 Da (C25H28D5FO6, MW 453.56) - Function: Recovery-corrected, matrix-matched LC-MS/MS quantification - Application: Stability studies, impurity C testing (Betamethasone Dipropionate), metabolite profiling - Available for R&D and QC batch release (ICH guidelines)

Molecular Formula C25H33FO6
Molecular Weight 453.6 g/mol
Cat. No. B12421886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetamethasone 21-Propionate-d5
Molecular FormulaC25H33FO6
Molecular Weight453.6 g/mol
Structural Identifiers
SMILESCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O
InChIInChI=1S/C25H33FO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1/i1D3,5D2
InChIKeyALINSFFSOAHJII-BFHSNLKKSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Betamethasone 21-Propionate-d5 Internal Standard


Betamethasone 21-Propionate-d5 is a stable, deuterium-labeled analog of Betamethasone 21-Propionate, a synthetic glucocorticoid ester and a recognized degradation product of Betamethasone [1] . With a molecular formula of C25H28D5FO6 and a molecular weight of 453.56 g/mol, the compound is characterized by the substitution of five hydrogen atoms with deuterium . This isotopic labeling is specifically engineered to make the compound chemically near-identical to its non-deuterated counterpart, Betamethasone 21-Propionate, while introducing a sufficient mass difference (approx. +5 Da) for unambiguous differentiation and quantification via mass spectrometry-based analytical techniques .

Why Betamethasone 21-Propionate-d5 Is Irreplaceable


In quantitative bioanalysis, substituting a deuterated internal standard with an unlabeled analog (e.g., Betamethasone 21-Propionate or a different deuterated corticosteroid like Betamethasone-d5) will result in analytically invalid data due to the absence of a matrix-effect-correcting, isotopically-matched reference [1] [2]. While different deuterated corticosteroids share the same fundamental purpose, the requirement for chromatographic co-elution and identical ionization behavior in LC-MS/MS methods necessitates a structural and isotopic match to the target analyte to accurately compensate for ion suppression/enhancement and extraction variability [2] [3]. For instance, Betamethasone 21-Propionate-d5 is specifically designed for the precise quantification of the specific degradation product Betamethasone 21-Propionate, a task for which other analogs like Betamethasone dipropionate-d10 or general Betamethasone-d5 standards are not suitable due to differences in esterification, retention time, and mass spectrometric fragmentation [3] [4].

Evidence for Betamethasone 21-Propionate-d5 Procurement


Matrix Effect Correction by Isotope Dilution MS

Betamethasone 21-Propionate-d5 provides a quantifiable analytical advantage over its unlabeled counterpart (Betamethasone 21-Propionate) when used as an internal standard in LC-MS/MS. In complex biological matrices like serum or urine, unlabeled internal standards cannot compensate for variable matrix-induced ion suppression or enhancement, leading to inaccurate quantification. In contrast, the co-eluting deuterated standard corrects for these variations on a per-sample basis, enabling the accurate quantification of betamethasone analytes. The method using a deuterated corticosteroid internal standard demonstrated an inter-assay coefficient of variation (CV) of 3.0-20% and recoveries of 82-138% at concentrations of 19.2-693 nmol/L for various analytes [1].

LC-MS/MS Quantification Matrix Effect Correction Isotope Dilution Mass Spectrometry Corticosteroid Analysis

Specific Degradation Pathway for Betamethasone Dipropionate

Betamethasone 21-Propionate is a specific intermediate or product in the degradation/metabolic pathway of the potent topical corticosteroid Betamethasone 17,21-dipropionate (BMDP). The deuterated form is required to accurately track and quantify this specific entity. Betamethasone dipropionate can degrade into betamethasone-17-propionate, betamethasone-21-propionate, and betamethasone alcohol, whereas betamethasone valerate can degrade into betamethasone-21-valerate and betamethasone alcohol [1].

Drug Metabolism Degradation Pathway Analysis Stability Studies Betamethasone Dipropionate

Regulatory Impurity Profiling

Betamethasone 21-Propionate is recognized as a related substance and potential degradation product (Impurity C) of the active pharmaceutical ingredient Betamethasone Dipropionate. The unlabeled form is used as an EP impurity standard for method development and validation . The deuterated analog, Betamethasone 21-Propionate-d5, is the corresponding labeled internal standard that would be required for developing highly specific, stability-indicating LC-MS methods for quantifying this impurity in drug substance and product, in line with ICH guidelines .

Pharmaceutical Impurity Profiling Quality Control Regulatory Compliance Stability-Indicating Methods

Applications of Betamethasone 21-Propionate-d5


Bioanalytical LC-MS/MS Quantification

This is the core application for Betamethasone 21-Propionate-d5. A researcher developing an LC-MS/MS method to quantify levels of the drug or its metabolite, Betamethasone 21-Propionate, in complex matrices like plasma, urine, or tissue homogenates requires an isotopically matched internal standard. The deuterated analog is spiked into samples at a known concentration before extraction. Because it co-elutes with the target analyte and experiences identical matrix effects, the ratio of analyte signal to internal standard signal remains constant, enabling accurate, precise, and recovery-corrected quantification .

Formulation Stability and Degradation Studies

Pharmaceutical scientists investigating the stability profile of Betamethasone Dipropionate drug products (e.g., creams, ointments) need to identify and quantify degradation products formed under stress conditions (heat, light, humidity, pH). Since Betamethasone 21-Propionate is a known degradation product [1], its deuterated form is the optimal internal standard for a stability-indicating LC-MS method. This ensures that any increase in the 21-Propionate degradation product can be accurately measured, even in the presence of the parent drug and other excipients .

QC Method Development for Impurity Profiling

In pharmaceutical quality control (QC) and contract research organizations (CROs), there is a need to develop and validate methods for quantifying trace-level impurities in active pharmaceutical ingredients (APIs). Betamethasone 21-Propionate is listed as a related substance (Impurity C) for Betamethasone Dipropionate [1]. The procurement of Betamethasone 21-Propionate-d5 allows QC scientists to develop a highly specific LC-MS/MS method to accurately quantify this impurity at levels required by ICH guidelines, which is essential for batch release and stability testing [2].

Metabolic Pathways of Betamethasone Esters

Researchers studying the metabolism of betamethasone esters, such as Betamethasone butyrate propionate, have identified betamethasone 21-propionate as a key metabolite [2]. To accurately measure the formation and clearance of this metabolite in in vitro (e.g., hepatocyte incubations) or in vivo (e.g., rodent) models, a stable isotope-labeled internal standard is indispensable. Betamethasone 21-Propionate-d5 enables this by providing a structurally identical, mass-shifted reference point for accurate LC-MS/MS quantitation, allowing for precise determination of metabolic rate constants and pathway elucidation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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